2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
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Overview
Description
1-PHENYL-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, features a unique structure that combines a triazole ring with phenyl and toluidine groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-PHENYL-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE typically involves multiple steps. One common method includes the alkylation of 4-phenyl-5-(2-toluidinomethyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in the presence of a base such as cesium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified and characterized using techniques such as IR, NMR spectroscopy, and elemental analysis .
Chemical Reactions Analysis
1-PHENYL-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride, leading to the formation of secondary alcohols.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The triazole moiety is known for its biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-PHENYL-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The phenyl and toluidine groups may enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol These compounds share the triazole core but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the toluidine group in 1-PHENYL-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C24H22N4OS |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[5-[(2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C24H22N4OS/c1-18-10-8-9-15-21(18)25-16-23-26-27-24(28(23)20-13-6-3-7-14-20)30-17-22(29)19-11-4-2-5-12-19/h2-15,25H,16-17H2,1H3 |
InChI Key |
UJAKWCIFJYUUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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